N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
Description
This compound features a 4-chloro-3-(trifluoromethyl)phenyl group linked via an acetamide bridge to a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxy moiety. The trifluoromethyl and chloro substituents enhance lipophilicity and electronic stabilization, while the pyrrolidine ring on the pyrimidine core introduces conformational flexibility.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-11-8-16(25-17(23-11)26-6-2-3-7-26)28-10-15(27)24-12-4-5-14(19)13(9-12)18(20,21)22/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLBOFDHDPRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, a chlorophenyl moiety, and a pyrimidine derivative, which contribute to its biological properties.
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) , an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). NAEs play crucial roles in regulating various physiological processes including pain modulation and inflammation .
Table 1: Inhibitory Potency of NAPE-PLD
The compound's IC50 value indicates a potent inhibition, suggesting its potential utility in therapeutic contexts where modulation of NAEs is beneficial.
Anti-inflammatory Potential
In addition to its enzyme inhibition properties, the compound has demonstrated anti-inflammatory effects. Research into similar compounds has shown that modifications in the structure can lead to enhanced anti-inflammatory activity, indicating that derivatives of this compound could be further optimized for such effects .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound helps in predicting its biological activity and guiding future modifications. The presence of the pyrrolidine ring and pyrimidine scaffold are critical for maintaining potency against NAPE-PLD. Variations in substituents on these rings can significantly alter the inhibitory effects.
Table 2: Summary of Key Structural Features
| Feature | Importance |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and binding affinity |
| Pyrrolidine Ring | Essential for enzyme interaction |
| Chlorophenyl Moiety | Contributes to overall stability and activity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models. For instance, compounds with structural similarities have been evaluated for their impact on pain relief and inflammation reduction in animal models. These studies suggest that modifications leading to increased selectivity for NAPE-PLD could yield significant therapeutic benefits .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to structurally related acetamide-pyrimidine derivatives (Table 1). Key differences lie in substituents on the phenyl ring, heterocyclic amines on the pyrimidine, and molecular weights.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF3) vs. Methyl (Me): The CF3 group in the target compound increases lipophilicity and metabolic stability compared to the methyl group in . This may enhance membrane permeability but reduce aqueous solubility.
- Chloro (Cl) vs. Fluoro (F): The chloro substituent (electron-withdrawing) in the target compound and may improve binding to hydrophobic pockets in proteins compared to the fluoro group in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
